1-(2-(4-Aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol 1-(2-(4-Aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol
Brand Name: Vulcanchem
CAS No.: 144210-46-8
VCID: VC0140074
InChI: InChI=1S/C50H84N2O35/c51-16-3-1-15(2-4-16)5-6-52-7-17(56)25(58)26(59)18(57)11-76-47-41(74)43(86-49-39(72)34(67)28(61)20(9-54)81-49)31(64)23(84-47)14-78-46-38(71)36(69)30(63)22(83-46)12-79-48-42(75)44(87-50-40(73)35(68)29(62)21(10-55)82-50)32(65)24(85-48)13-77-45-37(70)33(66)27(60)19(8-53)80-45/h1-4,17-50,52-75H,5-14,51H2
SMILES: C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N
Molecular Formula: C50H84N2O35
Molecular Weight: 1273.2 g/mol

1-(2-(4-Aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol

CAS No.: 144210-46-8

Main Products

VCID: VC0140074

Molecular Formula: C50H84N2O35

Molecular Weight: 1273.2 g/mol

1-(2-(4-Aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol - 144210-46-8

CAS No. 144210-46-8
Product Name 1-(2-(4-Aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol
Molecular Formula C50H84N2O35
Molecular Weight 1273.2 g/mol
IUPAC Name 1-[2-(4-aminophenyl)ethylamino]-6-[6-[[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-2,3,4,5-tetrol
Standard InChI InChI=1S/C50H84N2O35/c51-16-3-1-15(2-4-16)5-6-52-7-17(56)25(58)26(59)18(57)11-76-47-41(74)43(86-49-39(72)34(67)28(61)20(9-54)81-49)31(64)23(84-47)14-78-46-38(71)36(69)30(63)22(83-46)12-79-48-42(75)44(87-50-40(73)35(68)29(62)21(10-55)82-50)32(65)24(85-48)13-77-45-37(70)33(66)27(60)19(8-53)80-45/h1-4,17-50,52-75H,5-14,51H2
Standard InChIKey OPOFEFXDLVVYIN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N
Canonical SMILES C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N
Synonyms 1-(2-(4-aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol
1-APEAHG
PubChem Compound 3083393
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator